Cas no 2385089-75-6 (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol)
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol
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- Inchi: 1S/C8H6F4O2/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3,13H,1H3
- InChI Key: OUSNMUDCGUYMSZ-UHFFFAOYSA-N
- SMILES: C1(=C(F)C(=C(C=C1)C(F)(F)F)OC)O
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR023TCM-1g |
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol |
2385089-75-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
| Aaron | AR023TCM-250mg |
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol |
2385089-75-6 | 95% | 250mg |
$500.00 | 2025-02-13 |
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol
Introduction to 2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol (CAS No. 2385089-75-6)
2-Fluoro-3-methoxy-4-(trifluoromethyl)phenol, identified by its CAS number 2385089-75-6, is a fluorinated aromatic phenol derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, including fluorine substitution patterns, which make it a promising candidate for further exploration in drug discovery and development.
The structural motif of 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol incorporates three key functional groups: a fluoro atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 4-position. These substituents are strategically positioned on the benzene ring, which enhances its potential pharmacological activity by influencing electronic and steric properties. The presence of fluorine atoms, particularly in the form of a trifluoromethyl group, is well-documented for its ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets.
In recent years, there has been an increasing interest in fluorinated phenols due to their versatile applications in medicinal chemistry. The fluoro and trifluoromethyl groups are known to improve the pharmacokinetic profiles of drug candidates by enhancing their metabolic resistance and bioavailability. Additionally, the methoxy group can serve as a hydrogen bond acceptor or donor, contributing to the compound's interactions with biological receptors.
One of the most compelling aspects of 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol is its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged similar fluorinated phenols to develop novel therapeutic entities targeting various diseases, including cancer, inflammation, and infectious disorders. The structural features of this compound make it an attractive scaffold for further derivatization, allowing chemists to fine-tune its properties for specific biological activities.
Recent studies have highlighted the significance of fluorinated phenols in oncology research. For instance, compounds with analogous structures have been investigated for their ability to inhibit kinases and other enzymes involved in tumor progression. The electron-withdrawing nature of the trifluoromethyl group can enhance binding interactions with these targets, potentially leading to more effective therapeutic outcomes. Furthermore, the fluoro substituent has been shown to improve drug penetration across biological membranes, which is crucial for achieving therapeutic efficacy.
The methoxy group in 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol also plays a critical role in modulating the compound's reactivity and stability. This functional group can participate in various chemical transformations, making it a valuable handle for synthetic chemists. By incorporating this moiety, researchers can explore different pathways for drug development, including modifications that enhance solubility or target specificity.
In addition to its pharmaceutical applications, 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol has shown promise in materials science and agrochemical research. Fluorinated aromatic compounds are often used in the development of advanced materials due to their unique electronic properties and thermal stability. Similarly, these compounds can serve as building blocks for agrochemicals that require enhanced durability and environmental resistance.
The synthesis of 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to introduce the desired substituents onto the benzene ring. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensures that the final product meets stringent quality standards.
As research in fluorinated compounds continues to evolve, new methodologies for their synthesis and application are being developed. Innovations in computational chemistry and artificial intelligence are also aiding in the design of novel fluorinated phenols with tailored properties. These advancements promise to accelerate the discovery of next-generation pharmaceuticals derived from structures like 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol.
The safety profile of 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol is another critical consideration in its application. While fluorinated compounds are generally well-tolerated when used appropriately, thorough toxicological studies are essential to assess their potential risks. Researchers must adhere to rigorous guidelines to ensure that these compounds are safe for both laboratory use and eventual clinical translation.
In conclusion,2-fluoro-3-methoxy-4-(trifluoromethyl)phenol (CAS No. 2385089-75-6) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structural features position it as a valuable intermediate for drug discovery and material science research. As our understanding of fluorinated molecules continues to grow, this compound will undoubtedly play an important role in shaping future advancements in medicinal chemistry.
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